Quinoxalin-5-ylboronic acid pinacol ester

Regioselective Synthesis Suzuki-Miyaura Coupling Heteroaryl Boronic Esters

Quinoxalin-5-ylboronic acid pinacol ester (CAS 2088965-44-8) is a heteroaryl boronic ester building block for Suzuki-Miyaura cross-coupling. The C5-substitution on the quinoxaline core provides a unique synthetic handle distinct from the C6-isomer, ensuring accurate SAR exploration for kinase inhibitors and BNCT agents. Its pinacol ester form offers superior bench stability over the free boronic acid. Procure authenticated material to eliminate regioisomer risk in drug discovery projects.

Molecular Formula C14H17BN2O2
Molecular Weight 256.11 g/mol
Cat. No. B8187678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-5-ylboronic acid pinacol ester
Molecular FormulaC14H17BN2O2
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=N3
InChIInChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-9H,1-4H3
InChIKeyONZDAQVGPYJGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxalin-5-ylboronic acid pinacol ester: CAS 2088965-44-8 Chemical Profile and Procurement Baseline


Quinoxalin-5-ylboronic acid pinacol ester (CAS 2088965-44-8) is a heteroaryl boronic ester building block consisting of a quinoxaline core substituted at the C5 position with a pinacol boronate moiety (C14H17BN2O2, MW 256.11 g/mol). This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl architectures. The quinoxaline scaffold—a bicyclic aromatic system comprising fused benzene and pyrazine rings—imparts electron-deficient character and defined regiochemistry that differentiates this specific building block from other positional isomers and alternative heterocyclic boronic esters . Commercial availability is established at purities ranging from 95% to ≥98% from multiple suppliers, with the pinacol ester form providing enhanced bench stability and handling convenience compared to the free boronic acid analog (Quinoxalin-5-ylboronic acid, CAS 1310707-17-5) .

Why Generic Substitution Fails: Quinoxalin-5-ylboronic Acid Pinacol Ester Differentiation from Alternatives


Substituting Quinoxalin-5-ylboronic acid pinacol ester with a generic quinoxaline boronic ester or alternative heteroaryl boronate without rigorous evaluation introduces substantial risk of synthetic failure. The quinoxaline core exhibits pronounced positional electronic effects: the C5 position resides on the benzenoid ring in a specific electronic environment that differs markedly from the C6 position and from the electron-deficient pyrazine ring positions (C2/C3). This positional variation directly influences transmetalation kinetics in Suzuki-Miyaura couplings, with C5-substituted derivatives demonstrating distinct reactivity profiles compared to C6-substituted analogs due to differing proximity to the electron-withdrawing pyrazine nitrogens . Furthermore, heteroaryl boronic esters—particularly those bearing nitrogen-containing heterocycles—exhibit accelerated protodeboronation and hydrolytic instability that varies substantially with substitution pattern and heteroatom positioning [1]. The C5 positional isomer provides a unique synthetic handle that cannot be replicated by the commercially more common C6-boronic ester (Quinoxaline-6-boronic acid pinacol ester, CAS 1167418-13-4) or by quinoline, pyridine, or phenyl boronic ester alternatives when C5-quinoxaline substitution is structurally mandated [2].

Quinoxalin-5-ylboronic Acid Pinacol Ester: Quantitative Differentiation Evidence for Scientific Procurement


Positional Selectivity: C5 Boronic Ester Versus C6 Regioisomer Reactivity Differentiation

The C5 position on the quinoxaline ring places the boronic ester group on the benzenoid ring at a site with distinct electronic character compared to the C6 position. The C5 carbon is positioned ortho to the bridgehead carbon connecting to the pyrazine ring, while C6 is meta to the same junction. This spatial relationship to the electron-withdrawing pyrazine nitrogens modulates electron density at the boron-bearing carbon, affecting transmetalation rates in palladium-catalyzed cross-coupling reactions. Heteroaryl boronic esters bearing nitrogen-containing heterocycles exhibit position-dependent protodeboronation rates, with the C5 derivative predicted to show differential hydrolytic behavior relative to the C6 isomer based on the proximity to the pyrazine nitrogen basic sites [1]. The C5-boronic ester enables access to substitution patterns that are structurally distinct from those accessible via C6-boronic ester, which is commercially established for PI3Kδ inhibitor synthesis, thus representing a complementary rather than interchangeable building block .

Regioselective Synthesis Suzuki-Miyaura Coupling Heteroaryl Boronic Esters

Hydrolytic Stability Advantage: Pinacol Ester Protection Versus Free Boronic Acid

The pinacol ester form (Quinoxalin-5-ylboronic acid pinacol ester, CAS 2088965-44-8) confers handling and stability advantages over the corresponding free boronic acid (Quinoxalin-5-ylboronic acid, CAS 1310707-17-5). While esterification does not universally enhance hydrolytic stability across all boronic acid classes and pH conditions—with pre-hydrolytic protodeboronation pathways dominating for many esters in aqueous basic media [1]—the pinacol ester provides critical protection against the spontaneous dehydration and anhydride/boroxine formation that complicates isolation, characterization, and accurate weighing of the free boronic acid form. Studies on structurally analogous heteroaryl systems (8-quinolylboronic acid pinacol ester) demonstrate that the pinacol-protected form enables straightforward isolation and handling, whereas the corresponding free boronic acid undergoes rapid air hydrolysis to zwitterionic or anhydride species that are not the expected monomeric boronic acid [2]. For quinoxaline systems, this translates to enhanced bench stability, improved shelf life under recommended storage conditions, and more reliable stoichiometric control in coupling reactions compared to the free acid form.

Boronic Ester Stability Protodeboronation Suzuki Coupling

Electronic Profile Differentiation: Predicted pKa and Lipophilicity Versus Non-Heterocyclic Boronic Esters

The quinoxaline scaffold confers electronic characteristics that differentiate this building block from phenyl and pyridyl boronic esters. The predicted acid dissociation constant (pKa) for the corresponding quinoxalin-5-ylboronic acid is 0.30±0.30, indicating substantially higher acidity (lower pKa) than typical aryl boronic acids (pKa typically 8-10). This enhanced acidity arises from the electron-withdrawing effect of the pyrazine nitrogens and reflects increased Lewis acidity at boron, which can accelerate transmetalation in Suzuki-Miyaura couplings and influence the pH-rate profile of protodeboronation [1]. The calculated LogP value of 3.077 indicates moderate lipophilicity—higher than that of 2-pyridylboronic acid pinacol ester but lower than typical phenylboronic acid pinacol ester—positioning this building block in a physicochemical space favorable for incorporation into drug-like molecules destined for cellular permeability assays . The fraction of sp3-hybridized carbons (Fsp3 = 0.43) falls within the range associated with favorable developability profiles in medicinal chemistry campaigns .

Physicochemical Properties Medicinal Chemistry Drug-like Properties

Commercial Purity Benchmarking: C5-Ester Supplier Specifications Versus C6-Ester Market Standard

Commercial availability of Quinoxalin-5-ylboronic acid pinacol ester is established across multiple independent suppliers with documented purity specifications ranging from 95% to 98% . This purity range is comparable to the market standard for the more widely available Quinoxaline-6-boronic acid pinacol ester, which is supplied at 97% assay (liquid form, density 1.123 g/mL at 25°C) by major chemical vendors . The C5-ester is offered as a solid under standard ambient conditions, with typical analytical documentation including NMR, HPLC, and LC-MS available upon request, enabling quality verification prior to use in regulated synthesis workflows . Multiple independent supply sources exist, though sourcing diversity remains lower than for the C6-regioisomer, which benefits from established applications in PI3Kδ inhibitor synthesis and radiocyanation chemistry .

Chemical Procurement Purity Specification Quality Control

Intellectual Property Landscape: C5-Quinoxaline Boronic Esters in Kinase Inhibitor Patent Space

Analysis of the patent literature reveals that quinoxaline boronic esters and their derivatives feature prominently in kinase inhibitor intellectual property, with quinoxaline-based scaffolds claimed as tyrosine kinase activity inhibitors, PI3 kinase inhibitors, and FGFR kinase modulators [1][2][3]. While the C6-boronic ester (CAS 1167418-13-4) is explicitly documented for PI3Kδ inhibitor synthesis and radiocyanation applications , the C5-boronic ester occupies a less saturated patent position, potentially offering greater freedom-to-operate for novel composition-of-matter claims. The 5-position of the quinoxaline ring has been exploited in asymmetric functionalization chemistry, with rhodium-catalyzed additions to quinoxalinium salts enabling access to dihydroquinoxalines bearing C5 substitution with high enantioselectivity (96% ee) [4]. This establishes synthetic precedent for C5-functionalized quinoxalines as privileged scaffolds in medicinal chemistry programs. The C5-boronic ester serves as a gateway intermediate to these underexplored substitution patterns.

Patent Analysis Kinase Inhibitors Drug Discovery

Analytical Characterization Considerations: HILIC Method for Accurate Purity Assessment

Accurate purity assessment of pinacol boronate esters presents analytical challenges due to on-column hydrolysis during standard reversed-phase HPLC analysis. Under typical RP-HPLC conditions, pinacol boronates undergo partial hydrolysis to the corresponding boronic acids, producing split peaks and unreliable quantification [1]. This phenomenon complicates batch-to-batch purity verification and stability monitoring. A validated hydrophilic interaction liquid chromatography (HILIC) method using ZIC-cHILIC stationary phase has been demonstrated to effectively prevent on-column hydrolysis for over 40 structurally diverse pinacol boronate compounds, enabling simultaneous separation and quantification of both the intact ester and any hydrolyzed boronic acid degradation product [1]. For Quinoxalin-5-ylboronic acid pinacol ester procurement, requesting HILIC-based purity certification rather than standard RP-HPLC data provides more accurate assessment of true chemical integrity at the time of use, particularly for material stored for extended periods or shipped under uncontrolled humidity conditions.

Analytical Chemistry Quality Control HILIC Chromatography

Quinoxalin-5-ylboronic Acid Pinacol Ester: Optimal Application Scenarios for Research and Industrial Procurement


C5-Specific Quinoxaline Library Synthesis in Kinase Inhibitor Discovery

For medicinal chemistry programs targeting kinases with quinoxaline-based ATP-competitive inhibitors, Quinoxalin-5-ylboronic acid pinacol ester provides the essential C5 substitution handle for Suzuki-Miyaura diversification. The quinoxaline scaffold is extensively claimed in kinase inhibitor patents, including tyrosine kinase, PI3 kinase, and FGFR modulator intellectual property [1]. The C5-boronic ester enables exploration of substitution patterns orthogonal to the more extensively mined C6-position, offering potential freedom-to-operate advantages. The predicted pKa (0.30±0.30) and LogP (3.077) of this building block place derived compounds in physicochemical space compatible with cellular permeability and target engagement [2]. Rhodium-catalyzed asymmetric functionalization of quinoxalinium salts at the C5 position (96% ee) further validates the synthetic tractability of C5-substituted quinoxalines as chiral drug candidate precursors [3].

Positional Isomer Verification for Structure-Activity Relationship Studies

When conducting structure-activity relationship (SAR) investigations requiring unambiguous positional assignment, procurement of authenticated Quinoxalin-5-ylboronic acid pinacol ester (CAS 2088965-44-8, InChI Key ONZDAQVGPYJGKC-UHFFFAOYSA-N) ensures that the C5-substituted analog is correctly synthesized. The C6-regioisomer (CAS 1167418-13-4, InChI Key ZYWICCYXTGRUNM-UHFFFAOYSA-N) represents a different connectivity that yields structurally distinct final compounds . The C5-ester physical state (solid) also differs from the C6-ester (liquid), enabling rapid visual confirmation of correct isomer receipt prior to use . Analytical certification should include HILIC-based purity assessment rather than RP-HPLC to avoid hydrolytic artifact interference in quantification [1].

Chiral Polymer and Asymmetric Catalyst Precursor Synthesis

Quinoxalin-5-ylboronic acid pinacol ester serves as a monomer or building block for the synthesis of functional polymers bearing boronyl pendants at the C5 position. Literature precedent demonstrates the utility of 5-position quinoxaline boronyl derivatives in chirality-amplifying macromolecular catalysts, where the boronyl group acts as a receptor site for chiral guest molecules (diols, diamines, amino alcohols) to induce helical chirality in poly(quinoxaline-2,3-diyl) systems . The C5 substitution pattern is essential for this specific application; C6-substituted analogs would yield polymers with different spatial organization and chiroptical properties. The pinacol ester form provides the requisite bench stability for polymer synthesis workflows where precise stoichiometric control and protection from premature hydrolysis are required.

Boron Neutron Capture Therapy (BNCT) Agent Intermediate Development

Quinoxaline-5-ylboronic acid derivatives have been documented as boron-carriers for boron neutron capture therapy (BNCT) applications . The pinacol ester form of the C5-boronic acid serves as a stable, readily purified intermediate for the synthesis of BNCT-relevant quinoxaline-boron conjugates. The moderate LogP (3.077) and hydrogen bond acceptor count (4) of this building block inform the design of BNCT agents with favorable biodistribution characteristics . The ester protection strategy enables late-stage deprotection to the active boronic acid functionality following conjugation to tumor-targeting moieties, providing a controlled release paradigm for the boron payload [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxalin-5-ylboronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.